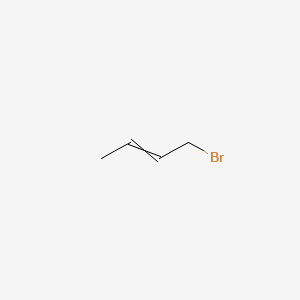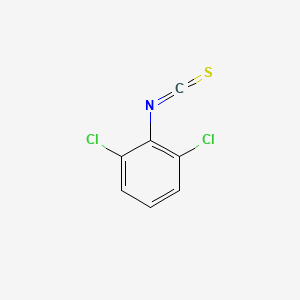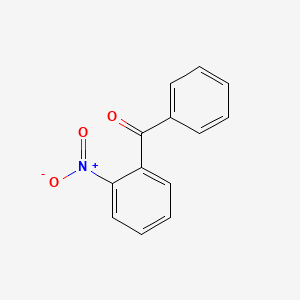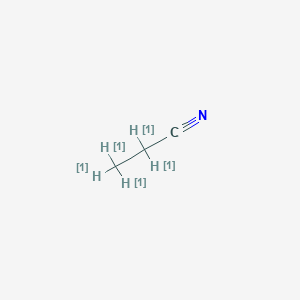
p-Tolylmethyldichlorosilane
Overview
Description
p-Tolylmethyldichlorosilane: is an organosilicon compound with the molecular formula C8H10Cl2Si . It is a dichlorosilane derivative where a p-tolyl group is bonded to a silicon atom, which is also bonded to two chlorine atoms and one methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylmethyldichlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
p-TolylMgBr+SiCl4→this compound+MgCl2
The reaction is usually performed in a solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at a low level to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of p-tolyl chloride with methylchlorosilane in the presence of a catalyst. The process involves the following steps:
Chemical Reactions Analysis
Types of Reactions: p-Tolylmethyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form p-tolylmethylsilanediol and hydrochloric acid.
Oxidation: The compound can be oxidized to form p-tolylmethylsilanol or further to p-tolylmethylsilanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed:
Substitution Reactions: p-Tolylmethylsilane derivatives.
Hydrolysis: p-Tolylmethylsilanediol and hydrochloric acid.
Oxidation: p-Tolylmethylsilanol and p-tolylmethylsilanoic acid.
Scientific Research Applications
Chemistry: p-Tolylmethyldichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also used in the synthesis of silicon-based drugs and drug delivery systems .
Medicine: The compound is explored for its potential in developing silicon-based pharmaceuticals and medical devices. Its derivatives are studied for their antimicrobial and anticancer properties .
Industry: this compound is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of p-Tolylmethyldichlorosilane involves its ability to react with various nucleophiles due to the presence of reactive chlorine atoms. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
p-Tolyltrichlorosilane: Similar to p-Tolylmethyldichlorosilane but with three chlorine atoms bonded to the silicon atom.
Chloromethylmethyldichlorosilane: Contains a chloromethyl group instead of a p-tolyl group.
Diisopropyldichlorosilane: Contains two isopropyl groups instead of a p-tolyl group.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds with tailored functionalities .
Properties
IUPAC Name |
dichloro-methyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIMSDHOCZKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334056 | |
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25898-37-7 | |
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)


